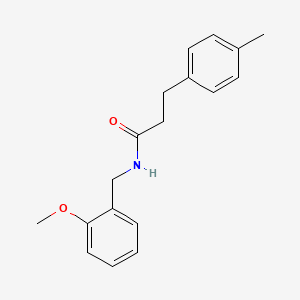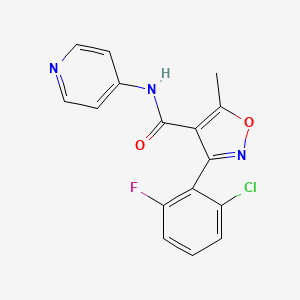![molecular formula C13H13N3O4 B4700283 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4700283.png)
5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also known as MAPKAPK5 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a selective inhibitor of MAPKAPK5, a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor selectively inhibits the activity of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, a protein kinase that is involved in various cellular processes, including stress response, cell proliferation, and differentiation. 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is activated by stress stimuli, such as heat shock and oxidative stress, and phosphorylates various substrates, including transcription factors and cytoskeletal proteins. By inhibiting the activity of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor can modulate the cellular response to stress and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in cell proliferation and survival. It can also inhibit the activity of various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cancer progression and inflammation. Additionally, 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor has been found to improve cognitive function and memory by modulating the expression of various genes involved in synaptic plasticity and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor has several advantages for lab experiments. It is a selective inhibitor of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, which allows for the specific modulation of the cellular response to stress. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo experiments. However, there are also some limitations to the use of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor in lab experiments. It can be difficult to obtain high purity and yield of the compound, which can affect the reproducibility of the results. Additionally, the mechanism of action of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor is not fully understood, which can limit its application in certain experimental settings.
Direcciones Futuras
There are several future directions for the scientific research of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor. One potential direction is the development of more efficient synthesis methods for the compound, which can improve its yield and purity. Another direction is the investigation of the mechanism of action of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor, which can provide insights into the cellular processes involved in stress response and cancer progression. Additionally, the therapeutic potential of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor in other diseases, such as neurodegenerative diseases and cardiovascular diseases, can be explored. Finally, the combination of 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor with other therapeutic agents, such as chemotherapy and immunotherapy, can be investigated to improve the effectiveness of cancer treatment.
Aplicaciones Científicas De Investigación
5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor has shown promising results in various scientific research applications. It has been found to inhibit the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. 5-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor also has potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(3-methoxyphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-11(10(7-14-16)13(18)19)12(17)15-8-4-3-5-9(6-8)20-2/h3-7H,1-2H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXPXALRLLSHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4700200.png)
![5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700207.png)

![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4700212.png)
![2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4700219.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4700226.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4700228.png)
![1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4700231.png)
![ethyl 4-methyl-2-[propyl(2-thienylacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4700232.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700236.png)
![N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4700247.png)

![N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4700265.png)
![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4700272.png)